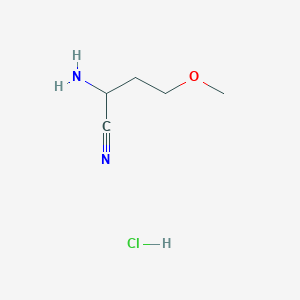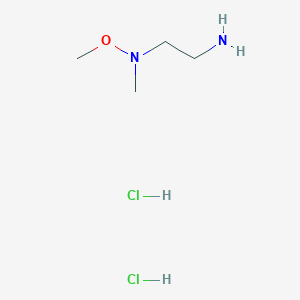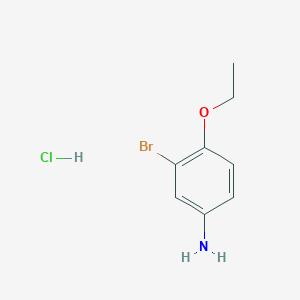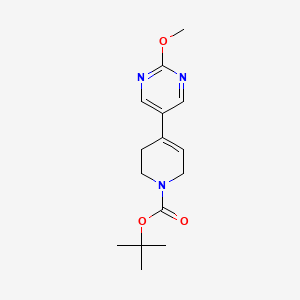
6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has primarily focused on their synthesis, structural analysis, and potential as intermediates for further chemical transformations. For instance, studies have described the synthesis of tetrahydroquinoline derivatives through reactions involving isocyanates and aminoalkyl orthophosphoric or sulfuric acids, yielding compounds with potential for further pharmacological exploration (Cherbuliez et al., 1967).
Pharmacological Potential
Research has also focused on the pharmacological potential of tetrahydroquinoline derivatives. For example, studies on the synthesis and evaluation of 1,2,3,4-tetrahydroquinoline derivatives have explored their potential as antimalarial agents (Carroll et al., 1976) and anticancer agents (Redda et al., 2010). These studies highlight the structural diversity and functional versatility of tetrahydroquinoline compounds, suggesting their potential for developing new therapeutic agents.
Synthesis Techniques
Efficient synthesis techniques have been developed for enantiopure tetrahydroquinoline derivatives, demonstrating their application in creating modulators of nuclear receptors, among other uses. For example, dynamic kinetic resolution methods have been employed for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlighting the compound's significance in pharmaceutical research (Forró et al., 2016).
Chemical Properties and Reactions
The chemical properties and reactions of tetrahydroquinoline derivatives, including those similar to this compound, have been extensively studied. These compounds have been used in synthesizing a wide range of heterocyclic compounds, demonstrating their utility in organic chemistry and pharmaceutical sciences. For instance, research has explored the synthesis of pyrroloquinolines from dimethoxyquinolines, showcasing the versatility of tetrahydroquinoline compounds in synthesizing complex molecular structures (Roberts et al., 1997).
Properties
IUPAC Name |
6-amino-1-(2-methoxyethyl)-3,4-dihydroquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-7-6-14-11-4-3-10(13)8-9(11)2-5-12(14)15;/h3-4,8H,2,5-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSCBKFIGWRAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CCC2=C1C=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

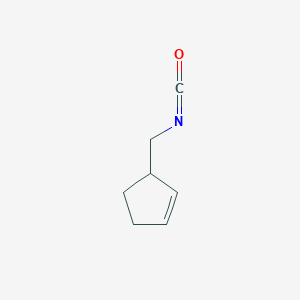
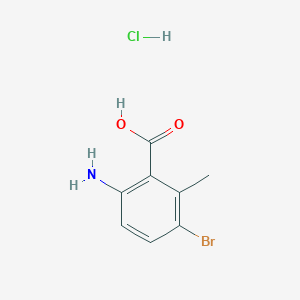

![2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol](/img/structure/B1379432.png)


